molecular formula C6H11NO4 B13706651 2-Aminohexanedioic Acid-d6

2-Aminohexanedioic Acid-d6

Cat. No.: B13706651
M. Wt: 165.18 g/mol
InChI Key: OYIFNHCXNCRBQI-LNLMKGTHSA-N
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Description

This compound is an α-amino acid that plays a significant role in the biosynthesis of lysine through the α-aminoadipate pathway . It is characterized by the presence of an amino group attached to the second carbon of the hexanedioic acid chain, making it an important intermediate in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminohexanedioic Acid-d6 typically involves the deuteration of 2-Aminohexanedioic Acid. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reductive amination of 2-keto acids using deuterated ammonia or amines under controlled conditions . The reaction conditions often involve the use of catalysts such as meso-diaminopimelate dehydrogenase and its mutants to enhance the enantioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using biocatalytic processes. These processes leverage engineered enzymes to facilitate the conversion of 2-keto acids to the corresponding deuterated amino acids. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminohexanedioic Acid-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include oxo acids, amino alcohols, and substituted derivatives, which can be further utilized in various biochemical and industrial applications .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

165.18 g/mol

IUPAC Name

2-amino-3,3,4,4-tetradeuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2

InChI Key

OYIFNHCXNCRBQI-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C(C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Origin of Product

United States

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